molecular formula C10H12BrNO2 B3183815 Methyl 3-amino-3-(3-bromophenyl)propanoate CAS No. 1038381-80-4

Methyl 3-amino-3-(3-bromophenyl)propanoate

Cat. No.: B3183815
CAS No.: 1038381-80-4
M. Wt: 258.11
InChI Key: AYYCGDYJGQKXIO-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-bromophenyl)propanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propanoic acid, featuring an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with glycine methyl ester in the presence of a base, followed by reduction of the resulting Schiff base . Another method includes the alkylation of 3-bromophenylacetonitrile with methyl bromoacetate, followed by hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives[][6].

Scientific Research Applications

Methyl 3-amino-3-(3-bromophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-bromophenyl)propanoate
  • Ethyl 3-amino-3-(3-bromophenyl)propanoate
  • Methyl 3-amino-3-(3-chlorophenyl)propanoate

Uniqueness

Methyl 3-amino-3-(3-bromophenyl)propanoate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 3-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCGDYJGQKXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-amino-3-(3-bromo-phenyl)-propionic acid (1.0 g, 4.1 mmol) in methanol-toluene (100 mL; 1:1 solution) at room temperature is added trimethylsilyl diazomethane (2.0 M solution in hexanes, 20 mL, 40 mmol). After 30 min, excess trimethylsilyl diazomethane is quenched by addition of glacial acetic acid (5 mL). Concentration in vacuo affords of 3-amino-3-(3-bromo-phenyl)-propionic acid methyl ester (1.0 g, 95%) as a colorless liquid which solidifies upon standing.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
methanol-toluene
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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